molecular formula C16H14N4O3S3 B2781036 N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 392293-61-7

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2781036
CAS No.: 392293-61-7
M. Wt: 406.49
InChI Key: QZMBXXLBVIHMTA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a thiophene-2-carboxamide moiety via a sulfanyl-methyl bridge.

The compound’s structure combines sulfur-rich heterocycles (thiadiazole and thiophene), which are known to enhance bioactivity in medicinal chemistry, particularly in antimicrobial and antifungal applications .

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c1-23-11-6-4-10(5-7-11)17-13(21)9-25-16-20-19-15(26-16)18-14(22)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBXXLBVIHMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Introduction of the Sulfanyl Group: The thiadiazole derivative is then reacted with a suitable alkylating agent to introduce the sulfanyl group.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H20N4O5SC_{20}H_{20}N_{4}O_{5}S and a molecular weight of approximately 428.5 g/mol . Its structure features a thiadiazole ring, which is known for conferring various pharmacological properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis. A series of analogues derived from this compound were synthesized and tested for their inhibitory effects on the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. Among these, specific derivatives demonstrated potent inhibitory activity with Ki values ranging from 2.02 to 5.48 mM and minimum inhibitory concentration (MIC) values as low as 1 mM against the H37Rv strain .

Table 1: Inhibitory Activity of Derivatives

CompoundKi Value (mM)MIC Value (mM)
5b2.021
5c5.481
6c4.721

Antiviral Applications

The structural characteristics of N-[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide suggest potential antiviral properties. Thiadiazole derivatives have been reported to exhibit activity against various viruses due to their ability to interfere with viral replication mechanisms . For instance, compounds containing thiadiazole rings have shown efficacy against Dengue virus and Tobacco Mosaic Virus (TMV), indicating a broader spectrum of antiviral activity that could be explored further with this compound .

Case Studies and Research Findings

  • Tuberculosis Research : A study focused on the synthesis of novel thiadiazole derivatives indicated that compounds similar to this compound could act as effective KARI inhibitors, essential for the survival of Mycobacterium tuberculosis .
  • Antiviral Efficacy : Investigations into the antiviral properties of thiadiazole derivatives revealed that modifications in substituents could significantly enhance their efficacy against viral pathogens, suggesting that this compound could be optimized for similar applications .

Mechanism of Action

The mechanism of action of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

a. 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-Thiadiazole ()
This thiadiazole derivative shares a bis-thiadiazole scaffold with sulfanyl linkages. X-ray crystallography reveals a butterfly-like conformation, with thiadiazole rings forming a dihedral angle of 46.3(3)°. The near-planar arrangement of attached benzene rings (dihedral angles <1°) contrasts with the target compound’s 4-methoxyphenyl group, which may introduce greater steric bulk and electronic modulation via the methoxy substituent. Such conformational differences could impact intermolecular interactions and solubility .

b. 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide () This thiophene carboxamide derivative highlights the role of substituents on bioactivity. The presence of a chlorophenyl group and isopropyl chain may enhance lipophilicity compared to the target compound’s 4-methoxyphenyl carbamoyl group.

c. Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]methoxy}benzoate () This ester-functionalized thiadiazole derivative features a phenylcarbamoyl group and methoxybenzoate moiety.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Class Key Functional Groups Notable Features Potential Bioactivity Reference
Target Compound Thiadiazole, Thiophene, Carbamoyl Sulfanyl-methyl bridge, 4-methoxy group Hypothesized antimicrobial N/A
Bis-thiadiazole () Dual thiadiazole, sulfanyl linkages Butterfly conformation, planar aryl rings Structural stability
Thiophene Carboxamide () Thiophene, chlorophenyl, isopropyl High lipophilicity Antimicrobial, antifungal
Thiadiazole Ester () Thiadiazole, phenylcarbamoyl, methoxy Ester functionality Undefined

Biological Activity

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by various studies and findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the heterocyclization of thiophene derivatives with carbamoyl groups. The synthesis typically includes:

  • Formation of Thiophene Core : The thiophene ring is formed through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 1,3,4-thiadiazole moiety occurs via nucleophilic substitution reactions.
  • Final Modifications : The final compound is achieved by introducing methoxy and carbamoyl groups at specific positions to enhance biological activity.

Anticancer Activity

Numerous studies have indicated that thiophene and thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cells : The compound has been tested against human lung cancer (A549) and hepatocellular carcinoma (HepG-2) cell lines, showing promising results comparable to standard chemotherapeutics like cisplatin .
  • Mechanisms of Action : Research suggests that these compounds induce apoptosis and cell cycle arrest in cancer cells. They may also disrupt tubulin polymerization, a critical process for mitosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent:

  • Antitubercular Activity : A related study highlighted its effectiveness against Mycobacterium tuberculosis, demonstrating low minimum inhibitory concentration (MIC) values and potent binding affinity for target enzymes involved in bacterial metabolism .
  • Broader Antimicrobial Spectrum : Thiophene derivatives are known to exhibit activity against various pathogens, including those responsible for leishmaniasis and other infections .

Case Study 1: Anticancer Evaluation

A study evaluated a series of thiadiazole derivatives similar to this compound. The results showed:

CompoundCell LineIC50 (µg/mL)Mechanism
20bA5495.0Apoptosis
20bHepG-26.0Cell Cycle Arrest

These findings underscore the compound's potential as an effective anticancer agent .

Case Study 2: Antitubercular Activity

In another study focusing on antitubercular properties:

CompoundTarget EnzymeKi (mM)MIC (mM)
5bKARI2.021.0
5cKARI5.481.5

This demonstrates the compound's ability to inhibit key metabolic pathways in Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, and what critical intermediates must be characterized?

  • The synthesis typically involves three key steps: (1) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides, (2) introduction of the 4-methoxyphenylcarbamoylmethylsulfanyl group through nucleophilic substitution, and (3) coupling with thiophene-2-carboxamide using carbodiimide-based coupling agents .
  • Critical intermediates include the thiosemicarbazide precursor and the functionalized thiadiazole intermediate. Characterization via 1H^1H-NMR and IR spectroscopy is essential to confirm sulfur-nitrogen bonding and carbamoyl group integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for purity assessment and structural validation of this compound?

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, particularly unreacted thiophene-2-carboxylic acid .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 463.2) and detects fragmentation patterns indicative of the sulfanyl and carbamoyl groups .
  • 1H^1H-NMR: Key signals include the singlet for thiadiazole protons (δ 8.1–8.3 ppm) and the methoxy group (δ 3.8 ppm) .

Q. What in vitro assays are recommended for initial screening of its biological activity?

  • Enzyme Inhibition: Assay against tyrosine kinases or cyclooxygenase-2 (COX-2) at concentrations of 1–100 μM, using fluorometric or colorimetric substrates .
  • Antimicrobial Screening: Broth microdilution (MIC determination) against S. aureus and E. coli with ampicillin as a positive control .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values, noting discrepancies between antiproliferative and apoptotic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent Optimization: Replace DMF with DMSO to enhance solubility of the thiadiazole intermediate, reducing side-product formation .
  • Catalyst Screening: Test HOBt (1-hydroxybenzotriazole) alongside EDC·HCl to improve carboxamide activation, potentially increasing yields from 55% to >75% .
  • Temperature Control: Maintain 0–5°C during carbodiimide coupling to minimize racemization .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., high enzyme inhibition but low cytotoxicity)?

  • Permeability Testing: Use Caco-2 cell monolayers to assess intestinal absorption; low permeability (Papp_{app} < 1 × 106^{-6} cm/s) may explain reduced efficacy .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid Phase I oxidation of the methoxyphenyl group, which diminishes activity .
  • Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition of non-target kinases .

Q. What computational strategies are suitable for predicting its interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). Focus on hydrogen bonding between the carbamoyl group and Arg120/Asn815 residues .
  • MD Simulations: Run 100 ns simulations in GROMACS to evaluate stability of the thiadiazole-thiophene scaffold in hydrophobic binding pockets .
  • QSAR Modeling: Corporate Hammett constants (σ) of substituents on the phenyl ring to predict IC50_{50} trends across derivatives .

Q. What strategies mitigate regioselectivity challenges during functionalization of the thiadiazole ring?

  • Protecting Groups: Temporarily protect the thiophene carboxamide with a tert-butyl group to direct sulfanyl substitution to the C5 position .
  • Lewis Acid Catalysis: Use ZnCl2_2 (10 mol%) to polarize the thiadiazole ring, enhancing reactivity at the desired site .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes, minimizing side reactions .

Q. How can target engagement be validated in cellular models without fluorescent probes?

  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts (ΔTm_{m}) in lysates treated with 10 μM compound to confirm binding to COX-2 .
  • SPR Biosensing: Immobilize recombinant target proteins on CM5 chips and measure binding kinetics (kon_{on}/koff_{off}) at concentrations of 0.1–100 nM .

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